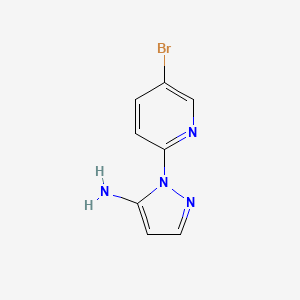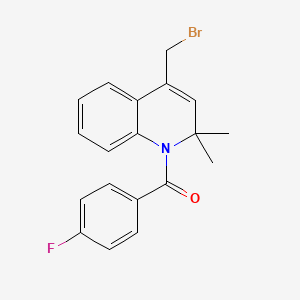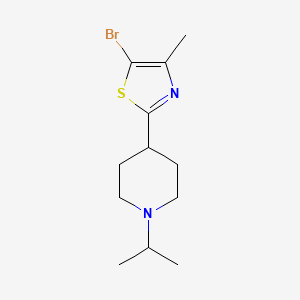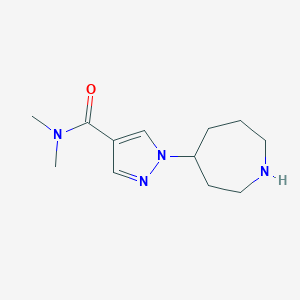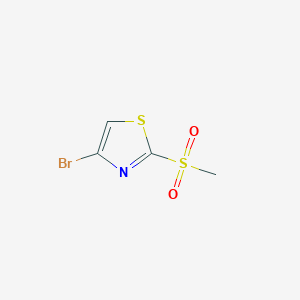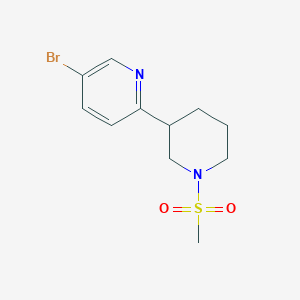
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine, also known as 5-Bromo-2-methylsulfonylpiperidin-3-ylpyridine, is an organobromine compound used as a building block for organic synthesis. It is a versatile reagent that has been widely utilized in scientific research, particularly in the synthesis of biologically active molecules.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Structure Analysis : 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine and similar compounds have been synthesized and analyzed for their structural properties using techniques like NMR, IR, UV, and mass spectroscopy, as well as X-ray diffraction analysis. This has enhanced the understanding of their chemical behavior and potential applications (Wojciechowska-Nowak et al., 2011).
Photophysical and Photochemical Properties : Research has been conducted on the photophysical and photochemical properties of zinc(II) phthalocyanine compounds with derivatives of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine. These studies are crucial for applications in fields like photocatalysis and photodynamic therapy (Öncül et al., 2021).
Applications in Material Science and Medicine
Antimicrobial Activity : Derivatives of this compound have been found to possess antimicrobial activity. This is significant for potential applications in developing new antimicrobial agents (El‐Emary et al., 2002).
Antitumor Activity : Research into the enantiomers of similar compounds has shown potential antitumor activity. This paves the way for future development in cancer therapeutics (Zhou et al., 2015).
Photodynamic Therapy Applications : The investigation of zinc(II) phthalocyanine derivatives highlights the potential use of such compounds in photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2022).
Catalytic Properties : Studies on the catalytic properties of certain derivatives have shown potential in various chemical reactions, suggesting applications in synthetic chemistry and industrial processes (Mruk et al., 2020).
Propiedades
IUPAC Name |
5-bromo-2-(1-methylsulfonylpiperidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-6-2-3-9(8-14)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXTHJSAUZRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)
![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)
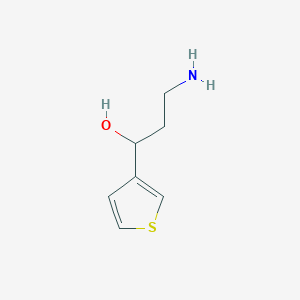
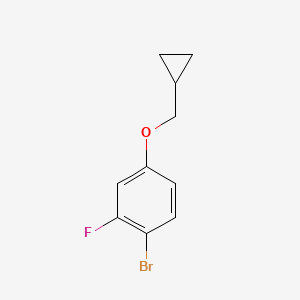
![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)
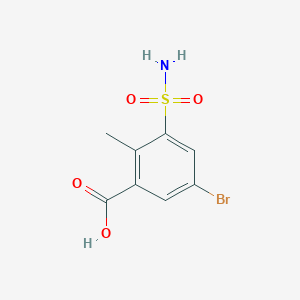
![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)
